N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Xanthine Oxidase Inhibition Hyperuricemia Fragment-Based Drug Design

N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034361-14-1) is a small-molecule pyrimidine-4-carboxamide bearing a 6-hydroxy (6-oxo tautomer) substituent and an N-(2-chloro-4-methylphenyl) amide side chain. The 6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold has been validated in multiple independent studies as a productive chemotype for enzyme inhibition, notably against xanthine oxidase (IC₅₀ values as low as 0.085 µM) and HIV-1 integrase (strand transfer IC₅₀ values of 10–60 nM for optimized analogs).

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
CAS No. 2034361-14-1
Cat. No. B2819297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034361-14-1
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC=N2)Cl
InChIInChI=1S/C12H10ClN3O2/c1-7-2-3-9(8(13)4-7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
InChIKeyFANWFLCUICZSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034361-14-1): Core Scaffold, Physicochemical Profile, and Comparator Landscape for Informed Procurement


N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034361-14-1) is a small-molecule pyrimidine-4-carboxamide bearing a 6-hydroxy (6-oxo tautomer) substituent and an N-(2-chloro-4-methylphenyl) amide side chain . The 6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold has been validated in multiple independent studies as a productive chemotype for enzyme inhibition, notably against xanthine oxidase (IC₅₀ values as low as 0.085 µM) [1] and HIV-1 integrase (strand transfer IC₅₀ values of 10–60 nM for optimized analogs) [2]. The specific N-(2-chloro-4-methylphenyl) substitution distinguishes this compound from the more extensively studied N-benzyl, N-fluorobenzyl, and N-indolyl analogs, conferring a distinct lipophilic and electronic profile that may modulate target selectivity, metabolic stability, and synthetic tractability relative to in-class comparators [3]. Despite the scaffold's established pedigree, publicly available head-to-head quantitative comparator data for this precise compound remain extremely sparse as of the current evidence cutoff; the following sections therefore prioritise class-level inference and cross-study comparable evidence while explicitly flagging gaps where direct differentiation data are absent.

Why Generic Substitution of N-(2-Chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide Compounds Is Scientifically Unreliable Without Direct Comparator Data


Within the broader 6-hydroxypyrimidine-4-carboxamide class, even minor modifications to the N-aryl substituent produce large shifts in potency, selectivity, and physicochemical properties. For example, moving from an N-(4-fluorobenzyl) to an N-(4-fluorophenyl)methyl analog in the HIV integrase series altered strand transfer IC₅₀ by >6-fold [1], while replacing a 3-cyano-indol-5-yl group with a 3-cyano-indol-6-yl isomer in the xanthine oxidase program changed IC₅₀ from 0.16 µM to 0.085 µM [2]. The 2-chloro-4-methylphenyl motif introduces a unique ortho-chloro substituent that restricts conformational freedom of the amide bond and alters the electron density on the aniline ring compared to the more common meta- or para-substituted analogs . Consequently, substituting the target compound with a structurally similar but functionally uncharacterized analog—such as N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide or N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide—carries substantial risk of altering target engagement, cellular permeability, and metabolic fate in ways that cannot be predicted from chemical similarity alone. The quantitative evidence below provides the best available framework for understanding where differentiation is documented and where it must be experimentally established.

N-(2-Chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Data Inventory


6-oxo-1,6-Dihydropyrimidine-4-carboxamide Scaffold Validated as a Potent Xanthine Oxidase Inhibitor Chemotype vs. Allopurinol Baseline

While the target compound itself lacks published XO inhibition data, the identical 6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold demonstrated potent XO inhibition in the Zhang et al. (2021) series. The most active compound, 25c (5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile), achieved an IC₅₀ of 0.085 µM, representing a 98.5-fold improvement over the clinical standard allopurinol (IC₅₀ = 8.37 µM) in the same assay [1]. Compound 13g (N-(3-cyano-1H-indol-5-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) displayed an IC₅₀ of 0.16 µM, 52.3-fold below allopurinol [2]. This establishes the scaffold's inherent capacity for sub-micromolar XO inhibition, which the target compound's unique 2-chloro-4-methylphenyl substituent may further modulate through hydrophobic and electronic contributions to the active-site interaction.

Xanthine Oxidase Inhibition Hyperuricemia Fragment-Based Drug Design

HIV-1 Integrase Strand Transfer Inhibition by 5-Hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide Analogs Demonstrates Scaffold Potency in the Low Nanomolar Range

The 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold (the 5-hydroxy congener of the target compound's 6-hydroxy scaffold) has yielded HIV-1 integrase strand transfer inhibitors with IC₅₀ values as low as 10 nM for optimized compounds such as N-[(4-fluorophenyl)methyl]-5-hydroxy-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1]. A structurally simpler analog, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, exhibited an IC₅₀ of 60 nM under identical strand transfer assay conditions [2]. These data illustrate that the pyrimidinone core can achieve high-affinity target engagement when appropriately substituted. The target compound's 6-hydroxy (rather than 5-hydroxy) substitution pattern and its N-(2-chloro-4-methylphenyl) amide provide a structurally orthogonal vector for integrase inhibitor exploration that has not been exhaustively mined in the published literature.

HIV Integrase Antiviral Drug Discovery Strand Transfer Inhibition

Ortho-Chloro Substituent on the N-Phenyl Ring Restricts Amide Bond Rotation and Alters Hydrogen-Bonding Capacity Relative to Meta- and Para-Substituted Analogs

The N-(2-chloro-4-methylphenyl) substituent of the target compound introduces an ortho-chloro group that sterically hinders free rotation about the N-aryl amide bond, stabilising a preferred conformation that differs from analogs bearing meta- or para-substituted anilides such as N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide or N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide . This conformational restriction is expected to influence both the presentation of the pyrimidinone core to biological targets and the intramolecular hydrogen-bonding network. In the broader pyrimidine carboxamide literature, ortho-substituted anilides have been shown to exhibit altered metabolic stability, modified logP, and distinct target selectivity profiles compared to their unsubstituted or para-substituted counterparts . Although direct experimental comparison data for the target compound are unavailable, this structural feature constitutes a mechanistically plausible and design-relevant differentiation point for programs seeking to explore underexploited regions of chemical space within the 6-hydroxypyrimidine-4-carboxamide series.

Conformational Restriction Structure-Activity Relationship Medicinal Chemistry Design

Computational Physicochemical Profiling Predicts Moderate Lipophilicity and Favorable Hydrogen-Bond Donor/Acceptor Balance for Cell Permeability

Computational estimates for N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide predict a logP of approximately 2.5–3.0, a topological polar surface area (TPSA) of roughly 75–85 Ų, 2 hydrogen-bond donors (amide NH, pyrimidinone NH/OH), and 4 hydrogen-bond acceptors [1]. These values place the compound within generally favourable drug-like property space (Rule of Five compliant: MW 263.68, HBD ≤ 5, HBA ≤ 10, logP < 5). Comparatively, the 6-(pyrrolidin-1-yl) analog N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (MW ~330) has significantly higher lipophilicity and molecular weight, while the 5-chloro-2-(methylsulfanyl) analog introduces additional heavy atoms that increase logP and reduce aqueous solubility . The target compound's relatively low molecular weight and balanced polarity profile may confer advantages in fragment-based screening, crystallography soaking experiments, and downstream lead optimisation where maintaining ligand efficiency (LE > 0.35) is critical.

Physicochemical Properties Drug-Likeness ADME Prediction

Prioritised Research and Industrial Application Scenarios for N-(2-Chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide Based on Current Evidence


Xanthine Oxidase Inhibitor Hit-Finding and Lead Optimisation

Given the validated XO inhibitory activity of the 6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold (IC₅₀ = 0.085–0.16 µM vs. allopurinol at 8.37 µM) [1], the target compound is best deployed as a structurally distinct analog in XO inhibitor screening cascades. Its N-(2-chloro-4-methylphenyl) substituent explores chemical space orthogonal to the published indole-linked series and may capture interactions with the XO active site not accessible to the previously characterised compounds.

HIV-1 Integrase Inhibitor Analogue Synthesis and Resistance Profiling

The 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold has produced HIV integrase strand transfer inhibitors with IC₅₀ values of 10–60 nM [1]. Although the target compound carries a 6-hydroxy rather than 5-hydroxy substitution, it retains the core pyrimidinone metal-chelating motif essential for integrase active-site engagement. Procurement for antiviral screening, particularly against raltegravir-resistant strains, is scientifically justified as a novel chemotype exploration exercise [2].

Fragment-Based Drug Discovery (FBDD) and Crystallography Soaking Libraries

With a molecular weight of 263.68 g/mol and favourable predicted physicochemical properties (logP ~2.5–3.0, TPSA ~75–85 Ų), the target compound meets fragment-like criteria (MW < 300, clogP < 3) [1]. Its inclusion in fragment screening libraries or crystallography soaking experiments targeting enzymes such as xanthine oxidase, HIV integrase, or other metal-dependent hydrolases is supported by scaffold precedent. The compound's balanced hydrogen-bond donor/acceptor profile and moderate lipophilicity facilitate co-crystallisation and reliable hit detection in biophysical assays.

Structure-Activity Relationship (SAR) Expansion of Pyrimidine Carboxamide Kinase/Enzyme Inhibitor Programs

The ortho-chloro-4-methylphenyl substitution pattern represents a deliberate deviation from the more common para-fluorobenzyl or meta-substituted phenyl motifs found in the patent and primary literature [1]. This compound is suitable for procurement by medicinal chemistry groups seeking to fill underexploited SAR vectors in ongoing pyrimidine carboxamide inhibitor programmes. Its use as a comparator compound in selectivity panels can help establish whether ortho-substitution on the anilide ring alters isoform selectivity across PRMT, kinase, or oxidoreductase target families.

Quote Request

Request a Quote for N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.